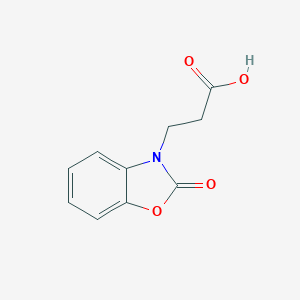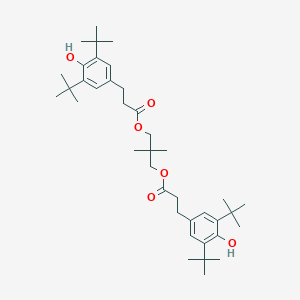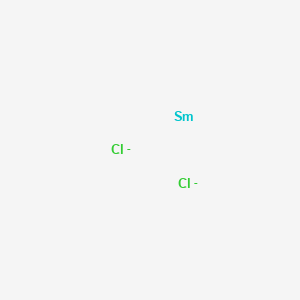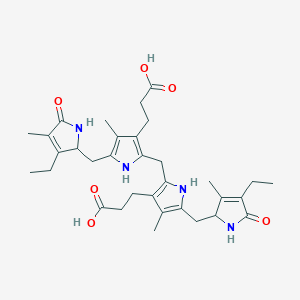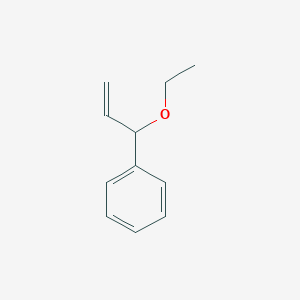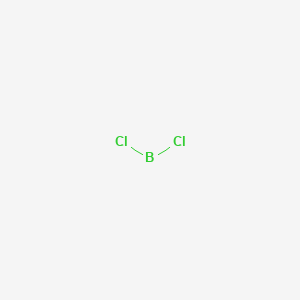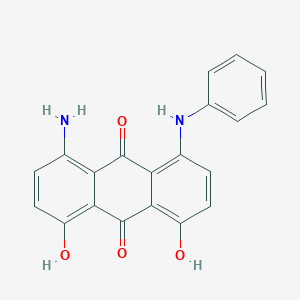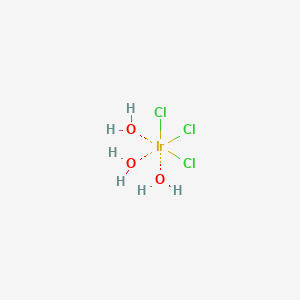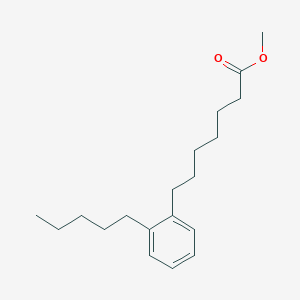
Methyl 7-(2-pentylphenyl)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-pentylphenyl)heptanoate, also known as MPH, is a chemical compound that belongs to the family of pheromones. Pheromones are chemical signals that are released by animals and insects to communicate with each other. MPH is commonly found in the scent glands of male cockroaches and is known to attract females of the same species. The chemical structure of MPH consists of a heptanoic acid chain with a pentylphenyl group attached to the seventh carbon atom and a methyl ester group at the terminal end.
Mécanisme D'action
The exact mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate is not fully understood. However, it is believed that the compound acts as a sex pheromone by stimulating the olfactory receptors of female cockroaches. This leads to the activation of the female's reproductive behavior, resulting in mating with the male cockroach.
Effets Biochimiques Et Physiologiques
Methyl 7-(2-pentylphenyl)heptanoate has no known biochemical or physiological effects on humans. However, studies have shown that the compound can induce physiological and behavioral responses in female cockroaches.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 7-(2-pentylphenyl)heptanoate in lab experiments include its high purity, availability, and low cost. However, the limitations include the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
1. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new insecticides that target specific pest species.
2. Studying the mechanism of action of Methyl 7-(2-pentylphenyl)heptanoate on the olfactory receptors of female cockroaches.
3. Exploring the use of Methyl 7-(2-pentylphenyl)heptanoate as a lure in pest management strategies for other insect species.
4. Investigating the potential use of Methyl 7-(2-pentylphenyl)heptanoate in the development of new pheromone-based pest control methods.
5. Studying the effects of Methyl 7-(2-pentylphenyl)heptanoate on the behavior and physiology of male cockroaches.
Méthodes De Synthèse
The synthesis of Methyl 7-(2-pentylphenyl)heptanoate involves the reaction of 2-pentylphenol with heptanoic anhydride in the presence of a catalyst such as sulfuric acid. The reaction results in the formation of Methyl 7-(2-pentylphenyl)heptanoate and acetic acid as a byproduct. The purity of the synthesized Methyl 7-(2-pentylphenyl)heptanoate can be improved by recrystallization or distillation.
Applications De Recherche Scientifique
Methyl 7-(2-pentylphenyl)heptanoate has been extensively studied for its potential use as a pheromone in pest management. The compound has been shown to be highly attractive to female cockroaches, and its synthetic form can be used as a lure to trap and control cockroach populations. Methyl 7-(2-pentylphenyl)heptanoate has also been investigated for its potential use in the development of new insecticides that target specific pest species.
Propriétés
Numéro CAS |
13397-97-2 |
|---|---|
Nom du produit |
Methyl 7-(2-pentylphenyl)heptanoate |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
methyl 7-(2-pentylphenyl)heptanoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-7-12-17-14-10-11-15-18(17)13-8-5-6-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
Clé InChI |
APKFDCCNVOZJQJ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
SMILES canonique |
CCCCCC1=CC=CC=C1CCCCCCC(=O)OC |
Synonymes |
7-(o-Pentylphenyl)heptanoic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



